3,3-difluorobutanoic Acid
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Overview
Description
3,3-Difluorobutanoic acid is an organic compound with the molecular formula C4H6F2O2. It is a derivative of butanoic acid where two hydrogen atoms on the third carbon are replaced by fluorine atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
3,3-Difluorobutanoic acid can be synthesized through several methods. One common approach involves the fluorination of butanoic acid derivatives using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction typically occurs under mild conditions and yields the desired difluorinated product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale fluorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced fluorinating reagents to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
3,3-Difluorobutanoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield difluoroketones, while reduction can produce difluoroalcohols .
Scientific Research Applications
3,3-Difluorobutanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Researchers study its effects on biological systems to understand the role of fluorinated compounds in biochemical processes.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 3,3-difluorobutanoic acid exerts its effects involves interactions with molecular targets and pathways. The presence of fluorine atoms can significantly alter the compound’s reactivity and binding affinity to enzymes and receptors. This can lead to changes in metabolic pathways and biological activities .
Comparison with Similar Compounds
Similar Compounds
- 2,2-Difluorobutanoic acid
- 2,3-Difluorobutanoic acid
- 3,3-Difluoropropanoic acid
Uniqueness
3,3-Difluorobutanoic acid is unique due to the specific positioning of the fluorine atoms on the third carbon. This positioning influences its chemical reactivity and physical properties, making it distinct from other difluorinated butanoic acids .
Properties
IUPAC Name |
3,3-difluorobutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6F2O2/c1-4(5,6)2-3(7)8/h2H2,1H3,(H,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFQIQSUQSSESSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2366-61-2 |
Source
|
Record name | 3,3-difluorobutanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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